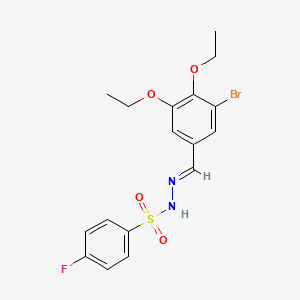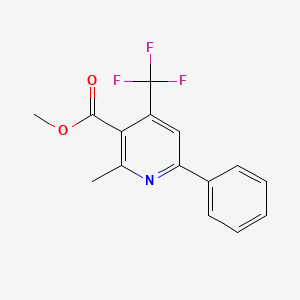![molecular formula C20H15N5 B5808544 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathway. JAK2/STAT3 pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in the development and progression of several diseases, including cancer, inflammation, and autoimmune disorders. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, inhibits the phosphorylation and activation of STAT3, which is downstream of JAK2. Inhibition of the JAK2/STAT3 pathway leads to the inhibition of cell proliferation, survival, and differentiation, which are all processes that are dysregulated in cancer and other diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation and autoimmune disorders, this compound reduces the production of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage.
実験室実験の利点と制限
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for JAK2/STAT3 pathway inhibition, making it a useful tool for studying the role of this pathway in disease. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has limited stability in solution, which can affect its reproducibility in experiments.
将来の方向性
For research include optimizing the synthesis and formulation of 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile to improve its bioavailability and pharmacokinetics, studying its mechanism of action in more detail, and exploring its potential as a combination therapy with other drugs.
合成法
The synthesis of 4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile involves the reaction of 4-anilino-3-cyano-5-methylpyridine with 4-methylphenylamine in the presence of a base and a solvent. The reaction yields this compound as a yellow solid with a purity of over 99% and a molecular weight of 407.45 g/mol.
科学的研究の応用
4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of the disease.
特性
IUPAC Name |
4-anilino-2-(4-methylanilino)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-14-7-9-17(10-8-14)25-20-18(12-22)19(15(11-21)13-23-20)24-16-5-3-2-4-6-16/h2-10,13H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUVGARIUTHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2C#N)NC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)




![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)